
3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl groups, such as the one in the requested compound, are common in organic chemistry. They are functional groups consisting of a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Another method involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a nitrogen atom bonded to a carbon atom, which is further bonded to three hydrogen atoms . The exact structure of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on the specific arrangement of these and other atoms in the molecule.Physical And Chemical Properties Analysis
Amines have several physical properties, including boiling at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass . The exact physical and chemical properties of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on its specific molecular structure.Wirkmechanismus
Target of Action
The primary target of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in bacteria. By inhibiting this enzyme, the compound can disrupt the protein synthesis process, leading to the death of the bacteria .
Mode of Action
3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one interacts with its target by binding to the LeuRS enzyme, thereby inhibiting its function . This interaction disrupts the protein synthesis process in the bacteria, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the protein synthesis process by inhibiting the leurs enzyme . This disruption in protein synthesis can lead to a cascade of effects that ultimately result in the death of the bacteria .
Pharmacokinetics
It is known that the compound exhibits remarkable pharmacokinetic profiles and efficacy against mycobacterium tuberculosis in mouse tb infection models
Result of Action
The result of the action of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is the inhibition of protein synthesis in bacteria, leading to their death . This makes the compound a potential candidate for the treatment of tuberculosis .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4,6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXXQGHSDDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
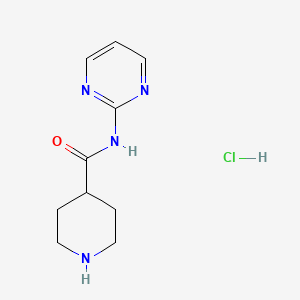
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
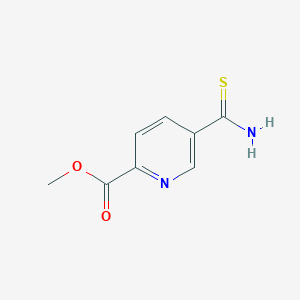
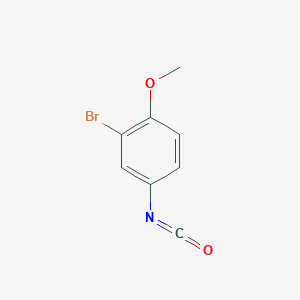
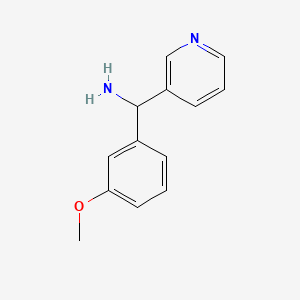
![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
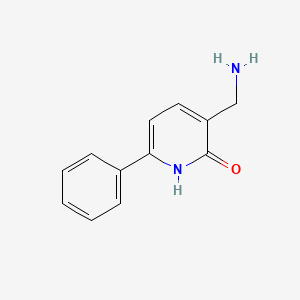
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
